1-(3-Methanesulfonylphenyl)prop-2-en-1-one
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Overview
Description
2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- is a chalcone derivative, a class of organic compounds known for their diverse biological and pharmacological activities. Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which imparts unique chemical and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an acetophenone derivative in the presence of a base such as sodium hydroxide in ethanol . The reaction conditions are generally mild, and the product is obtained through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the α, β-unsaturated carbonyl system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- involves its interaction with various molecular targets. The α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles. This interaction can inhibit enzymes and modulate signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 1-(4-Methylsulfonyl phenyl)-3-(4-N,N-dimethyl amino phenyl)-2-propen-1-one
Uniqueness
2-Propen-1-one,1-[3-(methylsulfonyl)phenyl]- is unique due to its methylsulfonyl group, which imparts distinct chemical properties and enhances its biological activity compared to other chalcone derivatives .
Properties
Molecular Formula |
C10H10O3S |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
1-(3-methylsulfonylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H10O3S/c1-3-10(11)8-5-4-6-9(7-8)14(2,12)13/h3-7H,1H2,2H3 |
InChI Key |
DVZWPYSAEGZMFK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C=C |
Origin of Product |
United States |
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